Piperine

Overview

Description

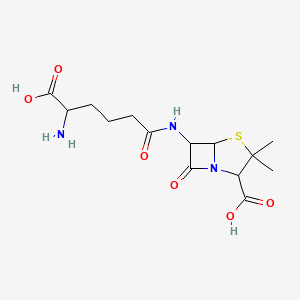

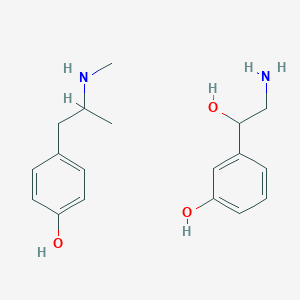

Piperine is the main compound present in black pepper and is responsible for its specific pungent taste . It is a pungent constituent with remarkable pharmacological properties . This compound is a nitrogen-containing alkaloid molecule, first isolated in the form of yellow crystalline solid .

Synthesis Analysis

This compound is typically extracted from black pepper using organic solvents like dichloromethane due to its poor solubility in water . It can also be prepared by treating the solvent-free residue from a concentrated alcoholic extract of black pepper with a solution of potassium hydroxide .

Molecular Structure Analysis

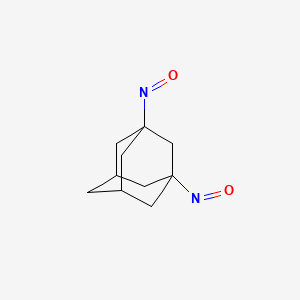

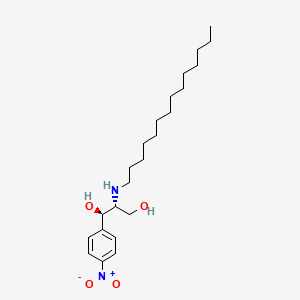

The molecular structure of this compound includes a piperidine ring, which is linked to an aromatic phenyl ring through a carbon-carbon double bond . The molecular formula of this compound is C17H19NO3 .

Chemical Reactions Analysis

This compound forms salts only with strong acids . It can be hydrolyzed by an alkali into piperidine and piperic acid .

Physical And Chemical Properties Analysis

This compound is a yellow crystalline solid with a molecular weight of 285.33 g/mol . It has a melting point of 130°C and is slightly soluble in water .

Scientific Research Applications

Bioavailability Enhancement

Piperine significantly enhances the bioavailability of various compounds. It has been shown to improve the systemic bioavailability of curcumin, a compound with antiproliferative, anti-inflammatory, and antioxidative effects, by modulating the activity of metabolic enzymes and drug transporters (Balakumar et al., 2022).

Antitumor and Anticancer Properties

This compound exhibits notable antitumor properties. It has demonstrated efficacy against human HER2-overexpressing breast cancer cells, inducing apoptosis and inhibiting cell proliferation (Do et al., 2013). Additionally, this compound's suppression of tumor growth and metastasis has been observed in a murine breast cancer model (Lai et al., 2012).

Therapeutic Potential in Neurological Disorders

This compound shows promise in treating neurological disorders. It modulates the activity of targets related to epilepsy, Parkinson’s disease, depression, and pain-related disorders (Chavarria et al., 2016). Its antidepressant-like effect is mediated via the serotonergic system by enhancing 5-HT content in the brain (Mao et al., 2011).

Immunomodulatory and Antiviral Activities

This compound displays immunomodulatory and antiviral activities, showing potential in treating diseases like COVID-19, ebola, and dengue (Yadav et al., 2022).

Anti-Inflammatory Effects

It has significant anti-inflammatory effects, demonstrated in models of ulcerative colitis and other inflammatory conditions (Gupta et al., 2015).

Mechanism of Action

Target of Action

Piperine, a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum), has been found to interact with multiple targets. It regulates signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses . It also targets signaling pathways involving tyrosine phosphorylation .

Mode of Action

This compound interacts with its targets and modulates their activity. For instance, it has been found to suppress tumor cell metastasis in gastric cancer, repress cell proliferation and migration, and promote apoptosis in prostate cancer cells . It also inhibits the release of cytochrome-c, caspase-3, and caspase-9, thereby protecting against apoptosis . Furthermore, it modifies the rate of glucuronidation by lowering the endogenous UDP-glucuronic acid content and inhibiting the transferase activity .

Biochemical Pathways

This compound affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . It also down-regulates pathways associated with IL-1 and nuclear factor- B (NF- B), activates the Nrf2/keap1 pathway, and inhibits TNF- -induced expressions of cell adhesion molecules such as ICAM-1, VCAM1, and E-selectin .

Pharmacokinetics

This compound exhibits remarkable pharmacokinetic properties. It has been found to enhance the bioavailability of several drugs . This is achieved by altering gastrointestinal disorders and drug-metabolizing enzymes . The ADMET properties of this compound have been studied and found to have a positive impact on its suitability as a candidate for further development .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to increase cell membrane permeability and disrupt mitochondrial membrane potential . It also induces the accumulation of intracellular reactive oxygen species in C. albicans . Furthermore, it has been found to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that the activity of this compound increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues . Furthermore, it has been found to reduce SOD, CAT, GPx, and GR, and increase hydrogen peroxide generation and lipid peroxidation in the epididymis, thus having a negative effect on the redox state and affecting fertility .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Piperine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits numerous established health effects and beneficial therapeutic properties . This compound is known to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .

Cellular Effects

This compound has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make it suitable for use in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to protect against apoptosis by blocking the release of cytochrome-c, caspase-3, and caspase-9 . It also reduces lipid peroxidation and stimulates glutathione levels, indicating its antioxidant effect .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found that this compound can inhibit the growth of multidrug-resistant strains of P. aeruginosa and E. coli isolated from poultry, and enterohemorrhagic .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound (10 mg/kg B.W.) reduced hydroxydopamine-induced lipid peroxidation and stimulated glutathione levels in the striatum of rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . It interacts with enzymes such as lysine decarboxylase and copper amine oxidase during its biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to interact with membranes, influencing lipid peroxidation and glutathione transport .

Subcellular Localization

Current research is ongoing to elucidate this aspect of this compound’s biochemistry .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for piperine involves the condensation of piperonal and piperidine followed by oxidation and decarboxylation.", "Starting Materials": [ "Piperonal", "Piperidine", "Potassium dichromate", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "Condensation of piperonal and piperidine in the presence of sodium hydroxide to form piperonyl-piperidine", "Oxidation of piperonyl-piperidine using potassium dichromate and sulfuric acid to form piperonylic acid", "Decarboxylation of piperonylic acid using heat to form piperine", "Extraction of piperine using chloroform" ] } | |

| 7780-20-3 | |

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3- |

InChI Key |

MXXWOMGUGJBKIW-BPMFVRGZSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3 |

SMILES |

O=C(N1CCCCC1)/C=C/C=C/C2=CC(OCO3)=C3C=C2 |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |

Appearance |

Solid powder |

boiling_point |

498.00 to 499.00 °C. @ 760.00 mm Hg |

melting_point |

129 °C |

| 7780-20-3 94-62-2 |

|

physical_description |

Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS] Solid Virtually colourless white crystals; Aroma reminiscent of peppe |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

0.04 mg/mL at 18 °C Very slightly soluble in water; Soluble in ether, oils Soluble (in ethanol) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine (1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine 1-piperoylpiperidine piperine piperine, (E,E)-isomer piperine, (E,Z)-isomer piperine, (Z,E)-isomer piperine, (Z,Z)-isome |

vapor_pressure |

0.00000013 [mmHg] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)